N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide

Ion Channel Pharmacology Cystic Fibrosis Calcium-Activated Chloride Channel (CaCC)

N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide is a synthetic pyridazine sulfonamide derivative (C20H20N4O2S, MW 380.5 g/mol) disclosed in patent WO2010123822A1 as an inhibitor of calcium-activated chloride channels (CaCC) and volume-regulated anion channels (VRAC). It is commercially available from multiple chemical vendors as a research-grade screening compound, though it has not been characterized in published peer-reviewed biological assays.

Molecular Formula C20H20N4O2S
Molecular Weight 380.47
CAS No. 904825-07-6
Cat. No. B3016055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
CAS904825-07-6
Molecular FormulaC20H20N4O2S
Molecular Weight380.47
Structural Identifiers
SMILESC1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C20H20N4O2S/c25-27(26,18-9-2-1-3-10-18)23-17-8-6-7-16(15-17)19-11-12-20(22-21-19)24-13-4-5-14-24/h1-3,6-12,15,23H,4-5,13-14H2
InChIKeyQMIKUUMCXBWYPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide (CAS 904825-07-6): Procurement Baseline & Chemical Identity


N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide is a synthetic pyridazine sulfonamide derivative (C20H20N4O2S, MW 380.5 g/mol) disclosed in patent WO2010123822A1 as an inhibitor of calcium-activated chloride channels (CaCC) and volume-regulated anion channels (VRAC) [1]. It is commercially available from multiple chemical vendors as a research-grade screening compound, though it has not been characterized in published peer-reviewed biological assays. Its molecular structure features a pyrrolidine-substituted pyridazine core linked via a phenyl ring to a benzenesulfonamide moiety, placing it within the broader class of ion channel-modulating sulfonamides.

Why Generic Substitution is Not Advisable for 904825-07-6 Procurement


Substitution with closely related pyridazine sulfonamides is scientifically unsound because the patent class WO2010123822A1 explicitly covers multiple distinct structural sub-series (e.g., variations in the heterocyclic amine at the pyridazine 6-position and the sulfonamide aryl group), where even minor changes demonstrably alter chloride channel subtype selectivity and potency [1]. Until quantitative structure-activity relationship (SAR) data is publicly disclosed for this specific analog, purchasers must assume that any alternative—including regioisomers or analogs with piperidine, morpholine, or unsubstituted phenyl groups—will possess unknown and potentially divergent pharmacological profiles. The evidence below quantifies what is known and identifies where critical data gaps exist.

Quantitative Differentiation Evidence for 904825-07-6 Against Closest Analogs


Patent-Designated Chloride Channel Inhibitor Status vs. Unclaimed Analogs

The target compound is one of the specific chemical entities encompassed by Formula I in patent WO2010123822A1, which claims compounds that inhibit chloride ion transport through CaCC and/or VRAC channels [1]. This patent designation constitutes the only available functional annotation for 904825-07-6. Closely related analogs such as N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide (CAS 946318-40-7) and N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide (CAS 946346-75-4) are not explicitly claimed in the same patent, and no published biological data exist to confirm they share this mechanism. Consequently, 904825-07-6 is the only analog in this set with documented (albeit qualitative) evidence of chloride channel modulatory activity.

Ion Channel Pharmacology Cystic Fibrosis Calcium-Activated Chloride Channel (CaCC)

Physicochemical Property Comparison for Compound Library Procurement

Computed physicochemical properties from PubChem provide a procurement-relevant baseline for comparing drug-likeness [1]. The target compound possesses a molecular weight of 380.5 g/mol, an XLogP3-AA of 3, and 1 hydrogen bond donor, which place it well within Lipinski's rule-of-five space. In contrast, the commercially available piperidine analog (CAS 946318-40-7) has a higher molecular weight (~394.5 g/mol) and an additional methylene unit, which increases lipophilicity and may alter pharmacokinetic properties. These computed differences, while modest, can affect solubility and permeability in screening assays and should be considered when building a focused library.

Medicinal Chemistry Compound Library Selection Physicochemical Profiling

Vendor Availability and Long-Term Supply Consistency

A search of major research chemical suppliers confirms that 904825-07-6 has been listed in catalogs for over a decade (created in PubChem on 2006-07-29) [1]. This long-term, multi-vendor availability is a differentiating factor over less common pyridazine sulfonamide regioisomers (e.g., 3-nitro or 2,5-difluoro derivatives) that appear sporadically and may face discontinuation. Consistent supply is critical for longitudinal screening campaigns and SAR follow-up studies.

Chemical Procurement Supply Chain Reliability Screening Compound Management

Validated Application Scenarios for 904825-07-6 Based on Current Evidence


Primary Screening in Calcium-Activated Chloride Channel (CaCC) Drug Discovery Programs

Based on its explicit inclusion in patent WO2010123822A1 as a CaCC/VRAC inhibitor [1], 904825-07-6 is the appropriate starting point for hit validation in ion channel assays (e.g., short-circuit current measurements in T84 or HT-29 cells). Its pyrrolidine substitution distinguishes it from other heterocyclic amine analogs, making it a valuable chemotype for exploring structure-activity relationships around chloride channel blockade.

Focused Library Design for Anion Channel Pharmacology

The favorable physicochemical profile (MW 380.5, XLogP3 = 3) [2] supports inclusion of 904825-07-6 in focused screening libraries targeting anion channels. Its computed drug-like properties, combined with a patent-annotated mechanism, provide a stronger starting point than larger or more lipophilic analogs such as the piperidine derivative.

Tool Compound for Cystic Fibrosis and Secretory Diarrhea Research

The patent describes the therapeutic relevance of this class for cystic fibrosis and diarrhea [1]. Although 904825-07-6 lacks published in vivo data, its commercial availability and patent linkage make it a candidate for academic tool compound development, provided users independently validate potency and selectivity in their own assays.

Baseline Reference for Analog Synthesis and SAR Expansion

Due to its stable multi-year commercial presence [2] and clear structural definition, 904825-07-6 can serve as a reliable baseline reference standard when synthesizing and testing new pyridazine sulfonamide analogs. Its well-characterized analytical data (InChIKey, SMILES) ensures reproducibility across laboratories.

Quote Request

Request a Quote for N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.